molecular formula C14H18O5 B2970260 (E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid CAS No. 1083198-57-5

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid

Cat. No. B2970260
CAS RN: 1083198-57-5
M. Wt: 266.293
InChI Key: MPAYQRIVOSEDQH-WEVVVXLNSA-N
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Description

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid, also known as MMPE, is a natural product isolated from the fermentation broth of Streptomyces sp. MMPE has been found to possess several biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Scientific Research Applications

Synthesis and Material Science Applications

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid and its derivatives have been explored for their synthesis and applications in material science. A study by Zhestkij et al. (2021) focused on synthesizing a related organic compound, which was then used as a building block for organic molecular crystals with stable photoluminescence properties. This highlights the potential of these compounds in developing luminescent materials for various applications (Zhestkij et al., 2021).

Biotransformation and Metabolism Studies

In the context of biotransformation, Hsu et al. (2007) researched the fermentation of gallic acid, which led to the discovery of new glucosidated compounds, some of which are structurally related to this compound. These findings are significant in understanding the microbial metabolism of compounds similar to this compound (Hsu et al., 2007).

Chemical Reactions and Synthesis

Yamamura et al. (1969) presented the reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides, providing insight into the chemical behavior and potential synthetic pathways for compounds including this compound (Yamamura et al., 1969).

Pharmacological and Biological Activity

In pharmacological research, Drewe et al. (2007) discovered a compound structurally related to this compound as an inducer of apoptosis. This study indicates the potential biological activity of compounds within this chemical family, which could be pivotal in medical research and drug development (Drewe et al., 2007).

properties

IUPAC Name

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-8(6-13(15)16)5-9(2)11-7-12(18-4)10(3)14(17)19-11/h5,7-8H,6H2,1-4H3,(H,15,16)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYQRIVOSEDQH-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C/C(C)CC(=O)O)/C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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